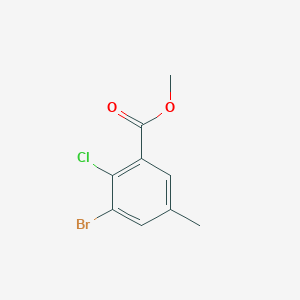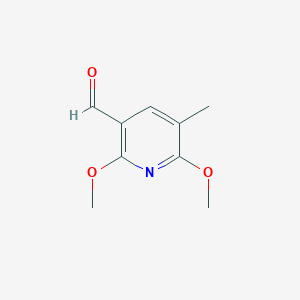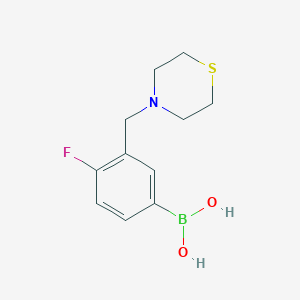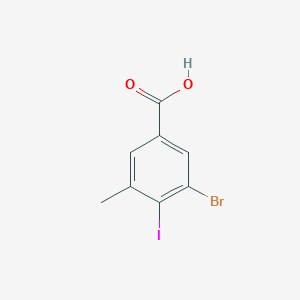
(4-Bromo-2-fluoro-3-iodophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-fluoro-3-iodophenyl)methanol, also known as 4-Br-2-F-3-I-Phenylmethanol, is an organofluorine compound that has found a variety of applications in the field of scientific research. It is a colorless liquid with a molecular weight of 437.8 g/mol, and has been used in a variety of experiments due to its unique physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol has a wide range of applications in scientific research. It has been used in a variety of experiments, including studies of its physical and chemical properties, its reactivity, and its effect on various biochemical and physiological processes. It has also been used as a reactant in the synthesis of other compounds, and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol is not well understood. However, it is known to interact with proteins, enzymes, and other biomolecules, and to affect their activity. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
This compound-Phenylmethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, to affect the expression of certain genes, and to interact with proteins and other biomolecules. It has also been shown to affect the metabolism of certain drugs, and to have an effect on various pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, its unique physical and chemical properties make it useful in a variety of experiments. However, it can be difficult to obtain in large quantities, and its reactivity can make it difficult to work with.
Zukünftige Richtungen
The potential future directions for (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol are numerous. It could be used in further studies to better understand its biochemical and physiological effects, and its potential applications in drug synthesis and delivery. It could also be used in further studies to explore its potential as a catalyst in organic reactions, and its potential as a reactant in the synthesis of other compounds. Additionally, it could be used to further explore its potential as an inhibitor of certain enzymes, and its potential to modulate the expression of certain genes.
Synthesemethoden
(4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol is synthesized through a two-step reaction of bromination and iodination of 4-fluorophenol. The first step involves the bromination of 4-fluorophenol using a brominating agent such as N-bromosuccinimide (NBS) and a base such as triethylamine (TEA). This reaction produces 4-bromo-2-fluorophenol, which is then iodinated using an iodinating agent such as N-iodosuccinimide (NIS) and a base such as potassium carbonate (K2CO3). This reaction produces 4-bromo-2-fluoro-3-iodophenol, which is then reacted with methanol to produce this compound-Phenylmethanol.
Eigenschaften
IUPAC Name |
(4-bromo-2-fluoro-3-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMFOBXGPWRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














